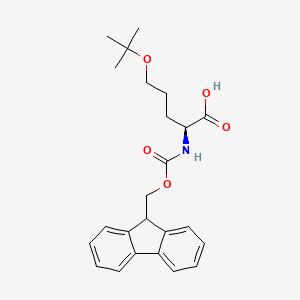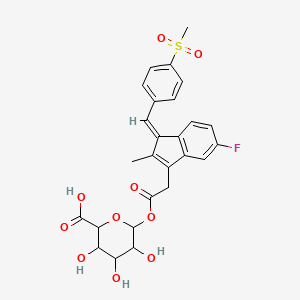
tert-Butyl (5-vinylpyridazin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE typically involves the reaction of 1,1-dimethylethyl carbamate with 5-ethenyl-3-pyridazine . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinyl carbamates.
科学的研究の応用
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE: shares similarities with other pyridazinyl carbamates and ethenyl-substituted compounds.
1,1-DIMETHYLETHYL N-(5-ETHYL-3-PYRIDAZINYL)CARBAMATE: Similar structure but with an ethyl group instead of an ethenyl group.
1,1-DIMETHYLETHYL N-(5-PROPYL-3-PYRIDAZINYL)CARBAMATE: Contains a propyl group instead of an ethenyl group.
Uniqueness
The presence of the ethenyl group in 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific research applications where such properties are desired.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
tert-butyl N-(5-ethenylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2/c1-5-8-6-9(14-12-7-8)13-10(15)16-11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) |
InChIキー |
BZIVQBVFWVZKMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


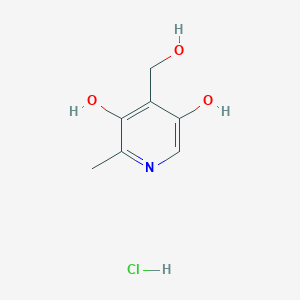

![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
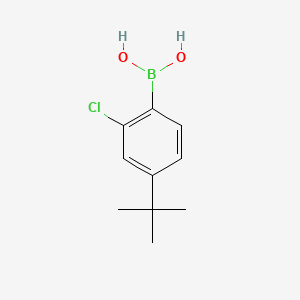
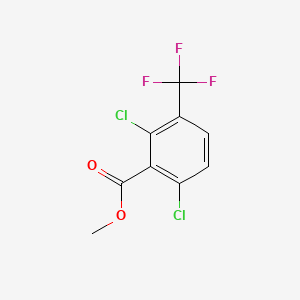

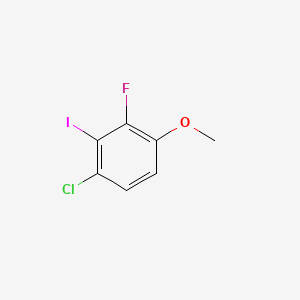
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
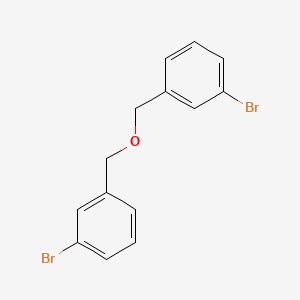
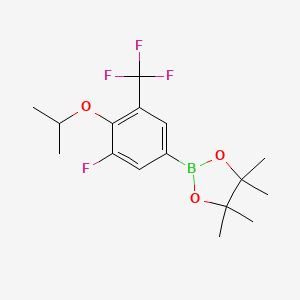
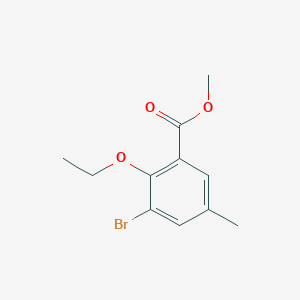
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
